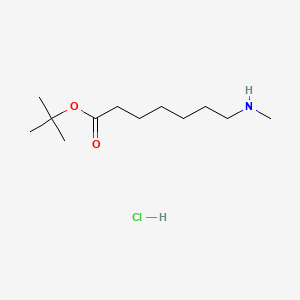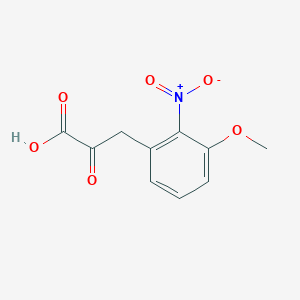
4-(3-Chloropropyl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane typically involves the reaction of 3-chloropropylamine with diethylene glycol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The process involves the formation of an intermediate, which cyclizes to form the oxazepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)-1,4-oxazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-(3-aminopropyl)-1,4-oxazepane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-(3-azidopropyl)-1,4-oxazepane and 4-(3-thiocyanatopropyl)-1,4-oxazepane.
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of 4-(3-aminopropyl)-1,4-oxazepane.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-Chloropropyl)-1,4-oxazepane is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be modified to create derivatives that may exhibit antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act on various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)-1,4-oxazepane and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloropropyl)-1,4-diazepane: Similar structure but contains two nitrogen atoms in the ring.
4-(3-Chloropropyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen.
4-(3-Chloropropyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness
4-(3-Chloropropyl)-1,4-oxazepane is unique due to the presence of both nitrogen and oxygen in its ring structure. This combination imparts distinct chemical and physical properties, such as increased polarity and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1,4-oxazepane |
InChI |
InChI=1S/C8H16ClNO/c9-3-1-4-10-5-2-7-11-8-6-10/h1-8H2 |
Clé InChI |
FKCFJOSTXDGXCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



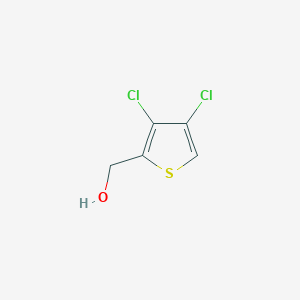
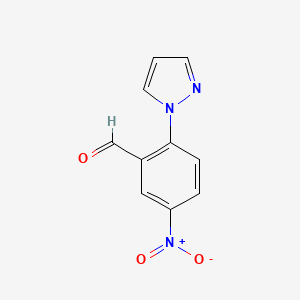
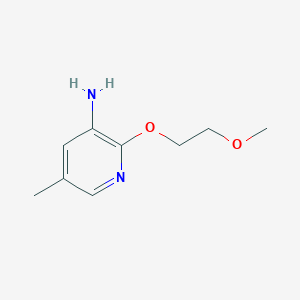
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
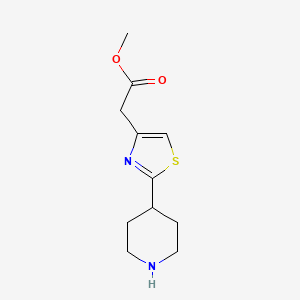
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
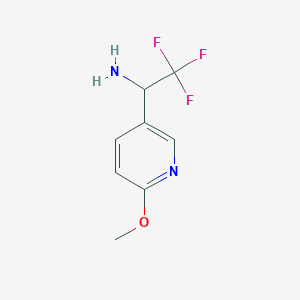
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
